molecular formula C19H15ClN2O3S2 B2491452 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide CAS No. 895476-18-3

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide

Cat. No.: B2491452
CAS No.: 895476-18-3
M. Wt: 418.91
InChI Key: OLKGQMRKJBNMOA-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide is a heterocyclic compound featuring a thiazole core substituted with a benzo[1,3]dioxole group at the 4-position and a propanamide side chain modified with a 4-chlorophenylthio moiety. This structure integrates multiple pharmacophoric elements: the thiazole ring is a common scaffold in bioactive molecules, the benzo[1,3]dioxole group enhances lipophilicity and metabolic stability, and the 4-chlorophenylthio moiety may contribute to target binding via hydrophobic and π-π interactions .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S2/c20-13-2-4-14(5-3-13)26-8-7-18(23)22-19-21-15(10-27-19)12-1-6-16-17(9-12)25-11-24-16/h1-6,9-10H,7-8,11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKGQMRKJBNMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the benzodioxole and chlorophenylthio groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as amines or ethers.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Thiazole vs. Thiazolidinone Cores: The thiazole ring (as in the target compound) is more rigid and less prone to metabolic oxidation compared to thiazolidinone derivatives .
  • Substituent Impact : The benzo[1,3]dioxole group improves membrane permeability, while the 4-chlorophenylthio moiety enhances binding to hydrophobic enzyme pockets . Cyclopropane carboxamide derivatives (e.g., compound 93) show superior anticancer activity, likely due to increased conformational rigidity .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The absence of ν(S-H) (~2500–2600 cm⁻¹) and presence of ν(C=S) (1243–1258 cm⁻¹) confirm the thione tautomer, analogous to triazole-thiones in .
  • ¹H-NMR : Aromatic protons from benzo[1,3]dioxole (δ 6.02 ppm, OCH₂O) and 4-chlorophenyl (δ 7.84–6.85 ppm) align with compound 93 in .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features several key structural components:

  • Thiazole ring : Known for its diverse biological activities.
  • Benzo[d][1,3]dioxole moiety : Associated with anticancer and antimicrobial properties.
  • Chlorophenylthio group : May enhance lipophilicity and biological interaction.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer effects. Preliminary studies suggest that the compound may inhibit specific cellular pathways involved in tumor growth and proliferation. For instance, studies have shown that benzodioxole derivatives can induce cell cycle arrest in cancer cells, leading to decreased proliferation rates.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of cellular pathways
AntimicrobialDisruption of bacterial cell wall synthesis
AntioxidantScavenging free radicals

Antimicrobial Effects

The compound also demonstrates potential antimicrobial activity. Similar thiazole derivatives have been reported to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways. The presence of the chlorophenylthio group may enhance this activity by improving the compound's ability to penetrate bacterial membranes.

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
  • Signal Transduction Modulation : It could modulate signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the efficacy and safety profiles of thiazole derivatives:

  • Study on Hep3B Cell Line : A derivative similar to this compound was tested against Hep3B liver cancer cells. Results indicated a significant decrease in cell viability and alterations in the cell cycle phases, suggesting potent anticancer properties .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The results demonstrated that certain derivatives exhibited strong inhibitory effects on Gram-positive bacteria, highlighting their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound). Key factors influencing activity include:

  • Substituent Positioning : The position of substituents on the thiazole and dioxole rings can significantly impact biological activity.
  • Lipophilicity : Increased lipophilicity often correlates with enhanced membrane permeability and bioavailability.

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